![molecular formula C20H19ClN4O4S B2551742 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine CAS No. 1025770-01-7](/img/structure/B2551742.png)
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine (4CP-1NPSP) is a synthetic sulfonylpiperidine compound with potential applications in scientific research. It is a derivative of the pyrazole ring and has a nitrophenylsulfonyl group attached to the piperidine moiety. 4CP-1NPSP has been studied for its potential use in medicinal chemistry and drug discovery, as well as for its biochemical and physiological effects.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) discusses the microwave-assisted synthesis of novel pyrazoline derivatives exhibiting potent anti-inflammatory and antibacterial activities. This method proved to be more efficient, yielding higher products in shorter times and being environmentally friendly compared to traditional synthesis methods. The compounds synthesized demonstrated significant biological activities, suggesting their potential application in drug development for anti-inflammatory and antibacterial purposes (Ravula et al., 2016).
Synthesis and Sulphonylation
Diana et al. (2018) focused on the synthesis and sulphonylation of pyrazole derivatives, presenting experimental data on their preparation and characterization. This study contributes to the understanding of the chemical properties of such compounds and their potential applications in creating more effective pharmaceuticals (Diana et al., 2018).
Carbonic Anhydrase Inhibitors
Research by Bülbül et al. (2008) on amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide explored their synthesis and inhibitory effects on carbonic anhydrase isoenzymes. These compounds were found to inhibit carbonic anhydrase activity more potently than the parent compounds, highlighting their potential as new carbonic anhydrase inhibitors (Bülbül et al., 2008).
Antimicrobial Activity of Azetidin-2-one Based Derivatives
Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, testing them for antibacterial and antifungal activities. These studies provide valuable insights into the design of new antimicrobial agents, emphasizing the role of such derivatives in addressing various bacterial and fungal infections (Shah et al., 2014).
Future Directions
Mechanism of Action
Target of action
Pyrazoles, which is a class of compounds that “4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine” belongs to, are known to interact with a variety of biological targets. For example, some pyrazoles have been found to inhibit the enzyme Prothrombin .
Mode of action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. In general, they can act as inhibitors, agonists, or antagonists of their targets, leading to a variety of biological effects .
Biochemical pathways
Pyrazoles can affect multiple biochemical pathways depending on their specific targets. For example, if a pyrazole compound inhibits an enzyme involved in a particular metabolic pathway, it can disrupt that pathway and affect the overall metabolism of the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles can also vary greatly depending on their specific structure. Some pyrazoles might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of pyrazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c21-16-7-5-14(6-8-16)17-13-18(23-22-17)15-9-11-24(12-10-15)30(28,29)20-4-2-1-3-19(20)25(26)27/h1-8,13,15H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWFTGXEPHGMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

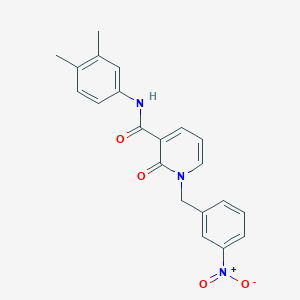
![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)
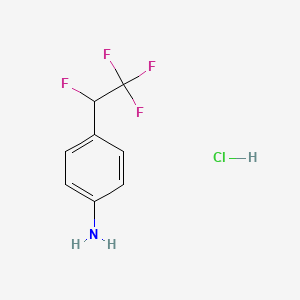
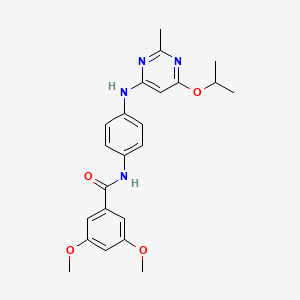
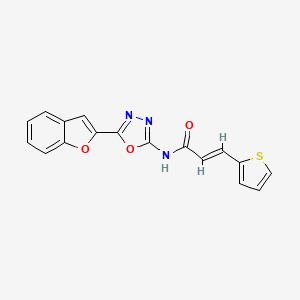
![6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2551669.png)
![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)
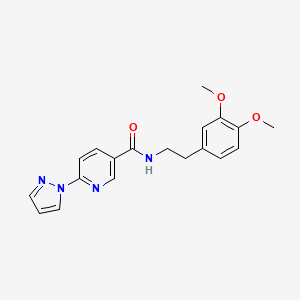


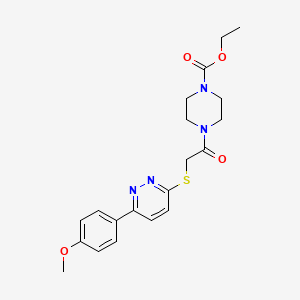
![5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine](/img/structure/B2551680.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551682.png)
